CEP-28122 mesylate salt CEP-28122 mesylate salt CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737956
InChI:
SMILES:
Molecular Formula: C29H39ClN6O6S
Molecular Weight: 635.17

CEP-28122 mesylate salt

CAS No.:

Cat. No.: VC20737956

Molecular Formula: C29H39ClN6O6S

Molecular Weight: 635.17

* For research use only. Not for human or veterinary use.

CEP-28122 mesylate salt -

Specification

Molecular Formula C29H39ClN6O6S
Molecular Weight 635.17

Introduction

Chemical Properties and Identification

CEP-28122 mesylate salt is characterized by specific chemical and physical properties that contribute to its pharmacological activity and distinguish it from other compounds.

Structural and Physical Properties

CEP-28122 mesylate salt is a diaminopyrimidine derivative with distinctive chemical characteristics. It appears as an off-white solid and has good solubility in dimethyl sulfoxide (DMSO) . The compound has the following key specifications:

PropertyValue
Molecular FormulaC29H39ClN6O6S
Molecular Weight635.17 g/mol
Physical StateSolid
ColorOff-White
SolubilityDMSO: ≥ 6.4 mg/mL (10.08 mM)
Purity99.85% (Research grade)

The compound's chemical structure includes a diaminopyrimidine core, which is essential for its biological activity and target specificity . This structural feature allows for precise interactions with the ALK enzyme, contributing to the compound's high potency and selectivity.

Pharmacological Mechanism of Action

The therapeutic potential of CEP-28122 mesylate salt stems from its specific mechanism of action and remarkable potency against its target enzyme.

Primary Target and Potency

CEP-28122 mesylate salt functions as a potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) . In enzyme-based time-resolved fluorescence (TRF) assays, the compound demonstrates exceptional potency with an IC50 value of 1.9 ± 0.5 nM for recombinant ALK kinase activity . This high potency indicates the compound's strong binding affinity for the ALK enzyme and its effectiveness in inhibiting ALK-mediated signaling pathways.

Selectivity Profile

Preclinical Efficacy Studies

Extensive preclinical research has demonstrated the significant antitumor activity of CEP-28122 mesylate salt in both in vitro and in vivo experimental models.

In Vitro Activity

In cellular assays, CEP-28122 mesylate salt exhibits potent inhibition of ALK tyrosine phosphorylation, effectively disrupting ALK-mediated signaling pathways . The compound induces concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells . This robust in vitro activity highlights the compound's potential effectiveness against diverse ALK-positive malignancies.

In Vivo Efficacy

CEP-28122 mesylate salt demonstrates impressive antitumor efficacy in animal models of ALK-positive cancers. In tumor xenograft models in mice, the compound displays dose-dependent inhibition of ALK tyrosine phosphorylation, with substantial target inhibition (>90%) persisting for more than 12 hours following a single oral dose of 30 mg/kg . More importantly, oral administration of CEP-28122 mesylate salt at doses of 30 mg/kg twice daily or higher results in complete or near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts . These findings underscore the compound's potent antitumor activity and its potential therapeutic value in treating ALK-driven cancers.

Pharmacokinetic and Pharmacodynamic Profiles

CEP-28122 mesylate salt exhibits favorable pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in preclinical models . The compound demonstrates good oral bioavailability, achieving effective plasma concentrations that correlate with its observed antitumor activity . Additionally, the sustained inhibition of ALK following oral administration indicates advantageous pharmacodynamic characteristics, which are crucial for maintaining therapeutic efficacy with convenient dosing regimens.

Comparative Analysis with Other ALK Inhibitors

CEP-28122 mesylate salt belongs to a class of compounds designed to inhibit ALK activity, and it exhibits distinct properties compared to other ALK inhibitors.

Potency Comparison

The table below presents a comparison of CEP-28122 mesylate salt with other prominent ALK inhibitors based on their potency against ALK:

ALK InhibitorIC50 (nM)Key Characteristics
CEP-28122 mesylate salt1.9High selectivity, potent in vivo activity
Crizotinib1.6First approved ALK inhibitor, also targets MET
Alectinib0.7More selective than crizotinib, effective against resistant mutations
Brigatinib0.5Active against both ALK and EGFR mutations
Lorlatinib0.02Designed to overcome resistance, dual-targeting capabilities

While other ALK inhibitors demonstrate similar or greater potency against ALK, CEP-28122 mesylate salt distinguishes itself through its high selectivity and potent in vivo activity in preclinical models .

Structural and Functional Distinctions

As a diaminopyrimidine derivative, CEP-28122 mesylate salt has a distinct chemical structure compared to other ALK inhibitors. This structural uniqueness contributes to its specific binding characteristics and selectivity profile . The compound's selective inhibition of ALK with minimal off-target effects may offer advantages in terms of safety profiles and therapeutic efficacy in treating specific cancer types associated with ALK dysregulation.

Product CodeSupplierQuantityPrice (€)
16499927MedChemExpress5 mg251.10
16407458MedChemExpress10 mg402.30
16453477MedChemExpress50 mg920.70
16407426MedChemExpress100 mg1674.00

These commercial offerings ensure that researchers have access to high-quality CEP-28122 mesylate salt for various experimental applications .

Research Applications

CEP-28122 mesylate salt serves as a valuable tool in cancer research and therapeutic development, primarily due to its selective inhibition of ALK. The compound is particularly useful in studies investigating:

  • The role of ALK signaling in cancer biology

  • Mechanisms of resistance to ALK inhibition

  • Development of novel therapeutic strategies for ALK-positive cancers

  • Preclinical evaluation of combination therapies targeting ALK-dependent malignancies

The availability of CEP-28122 mesylate salt for research purposes contributes significantly to advancements in understanding ALK-driven oncogenesis and developing effective treatment approaches for ALK-positive cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator